2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid
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Overview
Description
2-{5,7-Dioxo-4-oxa-6-azaspiro[24]heptan-6-yl}acetic acid is a synthetic organic compound with the molecular formula C7H7NO5 It is characterized by its unique spirocyclic structure, which includes both an oxo and an aza group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl}acetic acid
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both oxo and aza groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H7NO5 |
---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-(5,7-dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl)acetic acid |
InChI |
InChI=1S/C7H7NO5/c9-4(10)3-8-5(11)7(1-2-7)13-6(8)12/h1-3H2,(H,9,10) |
InChI Key |
AXYZSTRQZHDBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)N(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
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